4-tert-Butylbenzyl mercaptan
Overview
Description
4-tert-Butylbenzyl mercaptan is a benzyl mercaptan derivative commonly used as a ligand for synthesizing metal clusters . It is known for its unique chemical structure, which includes a tert-butyl group attached to a benzyl mercaptan moiety. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
4-tert-Butylbenzyl mercaptan, also known as (4-tert-butylphenyl)methanethiol, primarily targets the voltage-gated sodium channel Nav1.7 . This channel is a key control point for pain perception, making it a potential target for a new generation of analgesics .
Mode of Action
The interaction of this compound with its target, the Nav1.7 channel, results in the inhibition of this channel This inhibition is state-dependent, meaning it depends on the state of the channel (open, closed, or inactivated) The exact molecular interactions between this compound and the Nav1
Biochemical Pathways
The inhibition of the Nav1.7 channel by this compound affects the transmission of pain signals . The Nav1.7 channel plays a crucial role in the generation and conduction of action potentials in neurons. By inhibiting this channel, this compound can potentially reduce the perception of pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain signal transmission . By inhibiting the Nav1.7 channel, this compound can potentially decrease the excitability of pain-sensing neurons, thereby reducing the perception of pain.
Biochemical Analysis
Biochemical Properties
4-tert-Butylbenzyl mercaptan plays a significant role in biochemical reactions, particularly as a ligand for metal clusters. It interacts with enzymes such as lipoxygenase, inhibiting its activity in the metabolism of certain compounds . Additionally, this compound is used in the preparation of N-Me-aminopyrimidinone derivatives, which are potent state-dependent inhibitors of voltage-gated sodium channels .
Cellular Effects
This compound influences various cellular processes. It has been shown to inhibit certain enzymes, affecting cellular metabolism and signaling pathways . The compound’s interaction with voltage-gated sodium channels can impact cell signaling and gene expression, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of lipoxygenase and voltage-gated sodium channels, leading to enzyme inhibition and changes in gene expression . These interactions result in altered cellular signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its inhibitory effects on enzymes may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular signaling. At higher doses, toxic or adverse effects may be observed, including disruption of cellular metabolism and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as lipoxygenase. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in preparing N-Me-aminopyrimidinone derivatives also highlights its involvement in specific biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzyl mercaptan can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylbenzyl mercaptan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It participates in nucleophilic substitution reactions, where the mercaptan group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-tert-Butylbenzyl mercaptan has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal clusters and coordination compounds.
Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Research into its potential as a drug precursor or in drug delivery systems is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- Benzyl mercaptan
- 4-tert-Butylbenzenethiol
- 4-tert-Butylbenzyl alcohol
- 4-tert-Butylbenzyl chloride
Comparison: 4-tert-Butylbenzyl mercaptan is unique due to the presence of both a tert-butyl group and a mercaptan group. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced nucleophilicity, compared to similar compounds like benzyl mercaptan or 4-tert-Butylbenzenethiol .
Properties
IUPAC Name |
(4-tert-butylphenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKSYBJKIMANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373791 | |
Record name | 4-tert-Butylbenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49543-63-7 | |
Record name | 4-tert-Butylbenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-tert-butylphenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-tert-Butylbenzyl mercaptan in synthesizing metal nanoclusters?
A: this compound acts as a stabilizing ligand, binding to the surface of silver or gold nanoclusters and preventing their aggregation. [, , ] This protective layer allows for the controlled growth of atomically precise clusters with specific numbers of metal atoms and ligands.
Q2: How does the structure of this compound influence its stabilizing properties?
A: The structure of this compound features a sulfur atom with a strong affinity for gold and silver. This sulfur atom forms a strong bond with the metal atoms on the cluster surface. The bulky tert-butylbenzyl group provides steric hindrance, preventing the clusters from coming too close and aggregating. [, ]
Q3: Can you provide an example of a specific nanocluster synthesized using this compound and its potential application?
A: One example is the Ag56Se13S15 cluster protected with this compound. This cluster exhibits strong luminescence with a quantum yield of 21%. [] The cluster’s emission is selectively quenched by mercuric ions (Hg2+), making it a potential candidate for developing highly sensitive mercury sensors. []
Q4: Are there any analytical techniques used to characterize nanoclusters synthesized with this compound?
A4: Yes, researchers utilize a variety of techniques to characterize these nanoclusters. These include:
- Mass Spectrometry (MS): Used to determine the exact mass of the clusters, providing information on the number of metal atoms and ligands. [, , ]
- Elemental Analysis: Confirms the elemental composition and stoichiometry of the synthesized clusters. []
- X-ray Diffraction (XRD): Reveals the arrangement of atoms within the cluster and provides insight into their crystal structure. []
- Transmission Electron Microscopy (TEM): Allows for the visualization of the size and shape of the nanoclusters. []
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